5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, a furan ring, and a pyrimidinedione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with 2-furylmethylene-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Shares a similar core structure but differs in the substituents on the aromatic rings.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethyl phenyl-C)(1,2,3,4-): Another compound with similar functional groups but different overall structure.
Uniqueness
5-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a furan ring and a pyrimidinedione core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H19ClN2O4S |
---|---|
Molecular Weight |
515g/mol |
IUPAC Name |
5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H19ClN2O4S/c1-34-25-14-12-18(16-23(25)29)24-15-13-21(35-24)17-22-26(32)30(19-8-4-2-5-9-19)28(36)31(27(22)33)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
PCWLJXOJHZAIRA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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